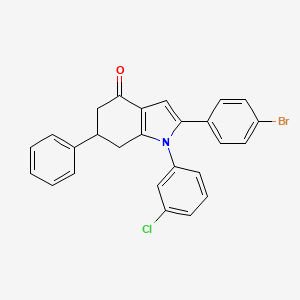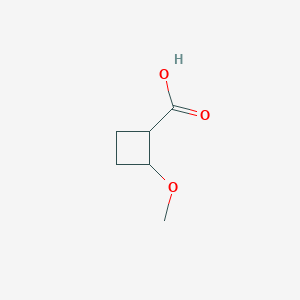
2-Methoxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclobutane derivatives like 2-Methoxycyclobutane-1-carboxylic acid can be achieved through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another approach involves the use of a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . Carboxylic acids can also be synthesized from organic halogen compounds through hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
Carboxylic acids, like this compound, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxylic acid a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Additionally, carboxylic acids can be converted to amides .Physical and Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carboxylic acid a basic trigonal shape .科学的研究の応用
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including structures similar to 2-Methoxycyclobutane-1-carboxylic acid, are known for their role as precursors in industrial chemical production. They can be produced fermentatively using engineered microbes. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer. This inhibition is a significant concern for biorenewable chemical production. Research into the mechanisms of this inhibition can lead to the development of more robust microbial strains, enhancing industrial bioprocesses (Jarboe, Royce, & Liu, 2013).
Biotechnological Production of Valuable Chemicals
Lactic acid, a key hydroxycarboxylic acid, serves as a foundation for producing a range of chemicals through biotechnological routes, including pyruvic acid, acrylic acid, and lactate ester. These processes represent a green chemistry approach, potentially applicable to derivatives of this compound. The development of these biotechnological processes highlights the potential for converting carboxylic acids into valuable industrial chemicals (Gao, Ma, & Xu, 2011).
Antioxidant, Antimicrobial, and Therapeutic Applications
Carboxylic acids are investigated for their therapeutic properties, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. For example, syringic acid, a phenolic compound with methoxy groups, demonstrates a range of therapeutic applications. The structural characteristics of carboxylic acids, such as the presence of methoxy groups, significantly influence their biological activity. This suggests that this compound could potentially be explored for similar applications (Srinivasulu et al., 2018).
Industrial and Environmental Applications
The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, demonstrates the utility of carboxylic acids in producing sustainable polymers, materials, and fuels. This research area highlights the potential for utilizing derivatives of this compound in the development of new generation materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
作用機序
Safety and Hazards
将来の方向性
The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the field of carboxylic acid derivative research.
特性
IUPAC Name |
2-methoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823091-43-5 |
Source


|
| Record name | 2-methoxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide](/img/structure/B2594833.png)
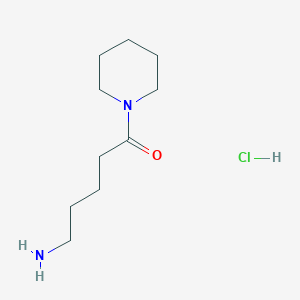
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
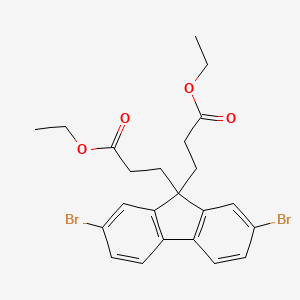

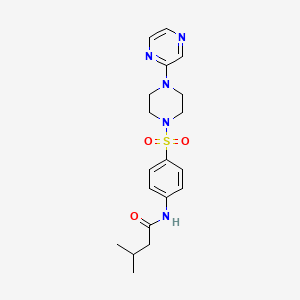
![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)
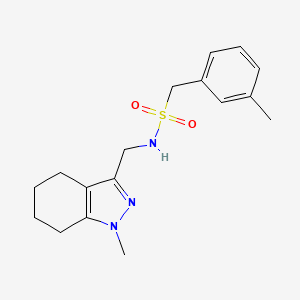

![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)
![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)
